6-Fluoro-3-iodo-4-methoxyindazole

Organic Synthesis Cross-Coupling Indazole Functionalization

6-Fluoro-3-iodo-4-methoxyindazole is a versatile building block for medicinal chemistry, featuring a reactive C-3 iodo group for Suzuki-Miyaura, Sonogashira, and other Pd-catalyzed cross-coupling reactions. This specific substitution pattern enables rapid diversification for SAR studies, particularly for IDO1/TDO dual inhibitor programs. The 3-iodo handle also provides a direct entry point for radioiodination. Procurement of this compound ensures efficient library synthesis and access to a pharmacologically relevant indazole scaffold.

Molecular Formula C8H6FIN2O
Molecular Weight 292.05 g/mol
CAS No. 885520-99-0
Cat. No. B3293634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-iodo-4-methoxyindazole
CAS885520-99-0
Molecular FormulaC8H6FIN2O
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=NNC(=C12)I)F
InChIInChI=1S/C8H6FIN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12)
InChIKeyLUSZOUBDQHKXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0): A Strategic 3-Iodoindazole Scaffold for Diversification


6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) is a heterocyclic small molecule belonging to the indazole family, with the molecular formula C8H6FIN2O and a molecular weight of 292.05 g/mol . It features a unique substitution pattern combining an iodine atom at the 3-position, a fluorine atom at the 6-position, and a methoxy group at the 4-position on the indazole core. This precise arrangement provides a distinct chemical profile, particularly as a versatile building block for further synthetic elaboration via cross-coupling reactions due to the reactive C-3 iodo substituent [1].

6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0): Why In-Class Analogs Cannot Be Simply Interchanged


Substitution of a halogen or a methoxy group on an indazole scaffold is not trivial; it can profoundly alter physicochemical properties, metabolic stability, and biological activity. The specific 3-iodo substitution on 6-Fluoro-3-iodo-4-methoxyindazole is critical for its primary utility as a cross-coupling partner in Suzuki-Miyaura reactions [1]. Replacing this with a chloro or bromo analog could significantly reduce or alter reaction efficiency and selectivity [2]. Similarly, the 4-methoxy group, while shown to be largely inactive in a nitric oxide synthase (NOS) inhibition model compared to other regioisomers [3], is a key structural feature that, when altered, defines a different chemical entity with potentially divergent synthetic and biological properties. Therefore, direct replacement with a regioisomer or an analog lacking the 3-iodo handle is not feasible for applications requiring this specific reactivity.

6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0): Quantitative Differentiation Evidence for Scientific Procurement


6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) vs. Unsubstituted 3-Iodoindazole: A More Complex Building Block for Advanced Synthesis

6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) offers a more complex and functionalized starting point for diversification compared to the simpler scaffold 3-iodo-1H-indazole. While both contain the reactive 3-iodo handle essential for Suzuki-type cross-coupling reactions [1], the target compound's additional 6-fluoro and 4-methoxy substituents are pre-installed. This eliminates the need for subsequent, often challenging, late-stage functionalization steps, enabling a more convergent synthetic route [2].

Organic Synthesis Cross-Coupling Indazole Functionalization

6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) vs. 6-Fluoro-1H-indazole: Enhanced Synthetic Versatility via a Reactive C-3 Handle

The presence of an iodine atom at the 3-position of 6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) provides a direct, versatile synthetic handle absent in compounds like 6-fluoro-1H-indazole. This iodo substituent is a well-established partner for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings [1]. In contrast, the non-iodinated analog 6-fluoro-1H-indazole lacks this site for facile functionalization, requiring a separate, often less efficient, C-H activation or halogenation step prior to cross-coupling. Furthermore, the iodine atom is a potential site for radioiodination, enabling the creation of radiolabeled probes for in vitro and in vivo studies [2], a capability not available to the non-iodinated analog.

Synthetic Methodology Drug Discovery Radiolabeling Precursor

6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) vs. Regioisomeric Methoxyindazoles: A Distinct Profile of Biological Activity

While 6-Fluoro-3-iodo-4-methoxyindazole has no reported direct biological activity data, the position of the methoxy group on the indazole ring is critical for biological function. A study evaluating isomeric methoxyindazoles as inhibitors of nitric oxide synthases (NOS) found that 6-, 5-, and 4-methoxyindazoles were 'almost inactive' against all three NOS isoforms (neuronal, inducible, endothelial) [1]. In stark contrast, the 7-methoxyindazole (7-MI) isomer was the 'most active compound of this series', displaying selectivity for the constitutive NOS isoforms [1].

Nitric Oxide Synthase (NOS) Structure-Activity Relationship (SAR) Enzyme Inhibition

6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) vs. 4,6-Disubstituted IDO1/TDO Inhibitors: A Lead Optimization Scaffold

The substitution pattern of 6-Fluoro-3-iodo-4-methoxyindazole (4,6-disubstituted) maps directly onto a known pharmacophore for dual IDO1/TDO inhibition. A study on 4,6-substituted-1H-indazoles identified a lead compound (Compound 35) as a potent dual inhibitor, with an IDO1 enzymatic IC50 of 0.74 µM and a TDO enzymatic IC50 of 2.93 µM [1]. This suggests that 6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) represents a valuable core scaffold for exploring this specific biological activity. While 4-methoxyindazole is 'almost inactive' against NOS [2], the 4,6-substitution pattern is clearly productive for IDO1/TDO inhibition. This highlights the compound's potential as a starting point for developing novel IDO1/TDO dual inhibitors, differentiating it from other indazole substitution patterns.

IDO1/TDO Dual Inhibition Cancer Immunotherapy Medicinal Chemistry

6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0): Evidence-Based Application Scenarios for Procurement


Diversification Hub for 3-Aryl/3-Vinyl Indazole Libraries via Cross-Coupling

6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) is an ideal substrate for medicinal chemistry groups seeking to rapidly generate diverse libraries of 3-substituted indazoles. Its reactive 3-iodo group serves as a reliable partner for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed cross-coupling reactions [1]. This allows for the facile introduction of aryl, heteroaryl, and vinyl groups, as established by methods optimized for 3-iodoindazoles [REFS-1, REFS-2]. Procurement of this specific compound provides a direct entry point to a valuable chemical space for structure-activity relationship (SAR) studies.

Synthetic Intermediate for Developing IDO1/TDO Dual Inhibitors

Given the established activity of 4,6-disubstituted-1H-indazoles as potent IDO1/TDO dual inhibitors [1], 6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) is a highly relevant scaffold for research in cancer immunotherapy. The compound's core structure aligns with the pharmacophore of lead molecules like Compound 35 (IC50: 0.74 µM for IDO1, 2.93 µM for TDO) [1]. Researchers can use this compound as a starting point for further optimization, leveraging the 3-iodo handle for diversification to enhance potency and pharmacokinetic properties.

Precursor for Radiolabeling and in vivo Probe Development

The presence of a stable iodine atom at the 3-position makes 6-Fluoro-3-iodo-4-methoxyindazole (CAS 885520-99-0) a potential precursor for radioiodination, a common technique for creating radiolabeled probes for in vitro and in vivo imaging studies [1]. While the fluorine atom could potentially be replaced with 18F for PET imaging [2], the iodine provides a direct and convenient handle for introducing radioisotopes of iodine (e.g., 123I, 124I, 125I, 131I) for SPECT or therapeutic applications. This capability is a key differentiator from non-iodinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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